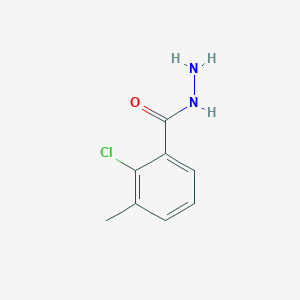
2-Chloro-3-methylbenzhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylbenzhydrazide is a chemical compound that is part of a broader class of benzhydrazides, which are of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and material science. Benzhydrazides can be modified to create various derivatives with different physical and chemical properties, which can be used for the synthesis of heterocyclic compounds, as well as in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of benzhydrazide derivatives can involve multiple steps and various starting materials. For instance, the synthesis of 2-hydroxybenzhydrazide was achieved by reacting methyl salicylate with hydrazine hydrate in a solvent-free environment under ultrasonic conditions, which is a method that emphasizes green chemistry principles . Similarly, the synthesis of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide was performed by reacting 5-methoxysalicylaldehyde with 3-chlorobenzohydrazide, showcasing the versatility of benzhydrazides in forming structurally diverse compounds .
Molecular Structure Analysis
The molecular structure of benzhydrazide derivatives can be characterized using various analytical techniques such as infrared and UV-vis spectra, and single crystal X-ray diffraction. For example, the crystal structure of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide was determined to crystallize in the monoclinic space group with specific unit cell dimensions, providing insights into the molecular geometry and potential intermolecular interactions .
Chemical Reactions Analysis
Benzhydrazides can undergo a variety of chemical reactions to form different heterocyclic compounds. For instance, 3-substituted 3-hydroxyisoindolinones were converted to chlorophthalazines and 2-pyrazolyl benzohydrazides through reactions with hydrazine and subsequent chlorination or reaction with substituted hydrazines . These transformations demonstrate the reactivity of benzhydrazide derivatives and their utility in synthesizing novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrazide derivatives can vary widely depending on their specific substituents and molecular structure. For example, the antibacterial and antifungal activities of synthesized hydrazone compounds were evaluated using the MTT method, indicating potential applications in the development of new antimicrobial agents . Additionally, the lipase and α-glucosidase inhibition activities of certain benzhydrazide derivatives were investigated, showing promising results for the development of enzyme inhibitors .
Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis Methods
Research in green chemistry has led to innovative synthesis methods for benzhydrazide derivatives. A study by Tian Xiao-xue (2011) utilized a solvent-free ultrasonic method to synthesize 2-hydroxybenzhydrazide, highlighting a significantly effective and environmentally friendly approach in green chemistry Tian Xiao-xue, 2011. This method emphasizes the importance of sustainable practices in chemical synthesis.
Synthesis of Hydrazone Compounds
The synthesis and characterization of hydrazone compounds derived from benzhydrazide have been a focal point of research, demonstrating the versatility of benzhydrazide derivatives. Lei et al. (2013) synthesized two hydrazone compounds derived from 4-methylbenzohydrazide, showcasing their crystalline structures and interactions through hydrogen bonds and π…π stacking interactions Lei et al., 2013. These findings suggest potential applications in material science and molecular engineering.
Antimicrobial Activities
The investigation of antimicrobial activities is a significant application of benzhydrazide derivatives. Hu et al. (2015) synthesized hydrazone compounds that exhibited antibacterial and antifungal activities, highlighting their potential as antimicrobial agents Hu et al., 2015. This research underscores the importance of benzhydrazide derivatives in developing new antimicrobial compounds.
Luminescent Materials
In the field of luminescent materials, Liao et al. (2016) synthesized Pt(II) complexes featuring dicarbene and functional biazolate chelates, demonstrating bright solid-state emission and applications in organic light-emitting diodes (OLEDs) Liao et al., 2016. This research highlights the potential of benzhydrazide derivatives in the development of advanced luminescent materials.
Molecular Docking and Antibacterial Evaluation
Research on 1,3,4-oxadiazole derivatives containing the benzhydrazide moiety has revealed significant antibacterial and antifungal activities, as demonstrated by Kumar et al. (2013). Their study emphasizes the role of molecular docking in evaluating the antibacterial properties of these compounds, suggesting their potential in medicinal chemistry Kumar et al., 2013.
Direcciones Futuras
While specific future directions for 2-Chloro-3-methylbenzhydrazide are not directly mentioned in the literature, research on similar compounds suggests potential areas of interest. For instance, a review highlights recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, suggesting potential future directions in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .
Propiedades
IUPAC Name |
2-chloro-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMUYOSYWNDADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)
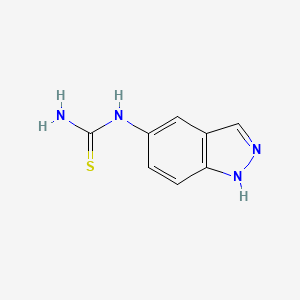

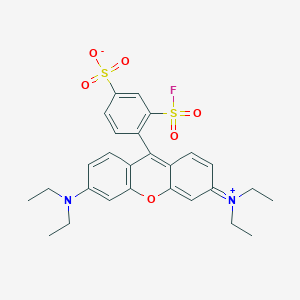
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
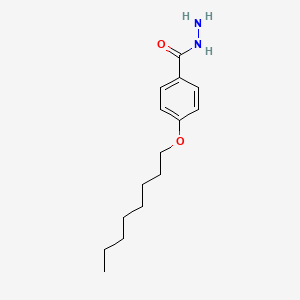
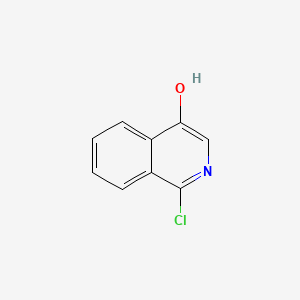
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)